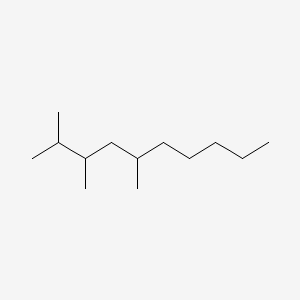

2,3,5-Trimethyldecane

描述

Structure

3D Structure

属性

CAS 编号 |

62238-11-3 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC 名称 |

2,3,5-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-7-8-9-12(4)10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |

InChI 键 |

AQDNBRMRIRTYIA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C)CC(C)C(C)C |

产品来源 |

United States |

Context of Fungal Metabolomics

Investigations into the volatile organic compound (VOC) profile of the fungus Ophiocordyceps sinensis and its symbiotic insect hosts did not confirm the presence of 2,3,5-Trimethyldecane. While studies on O. sinensis do identify a range of alkanes as significant metabolites, the specific isomer this compound is not listed among the identified compounds in the available research. Instead, related isomers such as 2,5,6-trimethyldecane (B1670050) are noted as being dominant alkanes in the volatile profile of this fungus.

Context of Botanical Species

Similarly, a thorough review of the phytochemical composition of Kaempferia galanga and Stevia rebaudiana did not provide any evidence of the presence of 2,3,5-Trimethyldecane. Broader searches for this compound in other horticultural and food-related plants also failed to yield positive identifications. While other isomers of trimethyldecane are reported in some plant species, for instance, 3,3,4-trimethyldecane (B3061096) in plums (Prunus domestica) and 2,6,8-trimethyldecane (B1199641) in Sweet Osmanthus (Osmanthus fragrans), the specific 2,3,5-isomer was not found.

Context of Fermentation Processes

Formation in Fermentation Processes

Volatile Profile Analysis in Fermented Soybean Products (e.g., Cheonggukjang)

Cheonggukjang, a traditional Korean fermented soybean product, is characterized by a complex and pungent aroma resulting from the microbial fermentation process. This fermentation, primarily driven by Bacillus species, generates a diverse array of volatile organic compounds (VOCs) that constitute its unique flavor and scent profile. While a definitive identification of this compound in Cheonggukjang is not extensively documented in the available literature, the volatile profile of this fermented food is known to include a variety of hydrocarbons.

A comprehensive review of the volatile compounds in Cheonggukjang has identified a total of 225 different compounds. fsni.or.kr These are broadly categorized into groups such as pyrazines, acids, esters, and alcohols. Hydrocarbons, as a class, are also present, although they are not the most predominant group. The fermentation process of soybeans leads to the breakdown of complex molecules like proteins and lipids, which then serve as precursors for these volatile compounds. The specific composition of the volatile profile can be influenced by factors such as the soybean cultivar and the duration of fermentation. For instance, studies have shown that the profiles of volatile compounds in Cheonggukjang change significantly over the fermentation period.

The presence of various hydrocarbons in Cheonggukjang suggests that the formation of branched alkanes like this compound is plausible within this biochemical environment. These compounds can arise from the microbial metabolism of fatty acids and amino acids present in the soybeans. The table below summarizes the major classes of volatile compounds found in Cheonggukjang, providing a context for the potential presence of this compound.

| Class of Volatile Compound | Number of Identified Compounds | Key Examples |

| Pyrazines | Not specified | Tetramethylpyrazine, 2,5-Dimethylpyrazine |

| Acids | Not specified | 2-Methylpropanoic acid, Butanoic acid |

| Esters | 22 | Ethyl acetate, Ethyl 2-methylbutanoate |

| Alcohols | Not specified | Ethanol, 2-Methyl-1-propanol |

| Hydrocarbons | 7 | Toluene, Dodecane |

Data compiled from a literature review of volatile flavor compounds in Cheonggukjang. fsni.or.krekosfop.or.kr

Cellular and Metabolic Contexts (Non-Clinical)

Detection in Headspace of Cancer Cell Line Cultures (e.g., A549)

The analysis of volatile organic compounds emitted by cancer cells has emerged as a promising area of research for the development of non-invasive diagnostic methods. The A549 cell line, derived from human lung adenocarcinoma, is a widely used model in cancer research. Studies involving the analysis of the headspace of A549 cell cultures have identified a distinct profile of VOCs that are produced by the cancer cells.

While this compound has not been specifically identified in the published literature on the A549 cell line's volatilome, the presence of other hydrocarbons and various metabolites has been established. In one study, a total of 40 VOCs were unambiguously identified in the headspace of A549 cell culture medium. mdpi.com Of these, six metabolites were found at statistically different levels compared to the cell-free medium controls. This indicates that the metabolic activity of A549 cells releases a specific signature of volatile compounds.

The following table details some of the volatile organic compounds that were found at significantly different levels in the headspace of A549 cell cultures compared to control medium.

| Volatile Organic Compound | Change in Concentration in A549 Headspace |

| Carbon disulfide | Increased |

| 2,3-Butanedione | Increased |

| Pyrrole | Increased |

| Pyridine | Increased |

| 2-Methylpyrazine | Increased |

| Benzaldehyde | Decreased |

Data from a study on the analysis of volatile metabolites in A549 cancer cells. mdpi.com

The detection of specific VOCs in the headspace of cancer cell lines like A549 suggests that altered metabolic pathways in cancer cells can lead to the production of unique volatile signatures. The presence of hydrocarbons in these profiles, though not always the most abundant compounds, points to the possibility of compounds like this compound being part of this complex mixture.

Postulated Interactions with Biological Lipid Components and Cellular Processes

While direct research on the specific interactions of this compound with biological systems is limited, the behavior of similar aliphatic hydrocarbons can provide insights into its potential biological activities. Aliphatic hydrocarbons, due to their lipophilic nature, are likely to interact with the lipid components of cells, such as cell membranes.

The primary interaction of a non-polar molecule like this compound with a cell would be its partitioning into the hydrophobic core of the lipid bilayer of the cell membrane. This insertion can disrupt the highly ordered structure of the membrane, leading to changes in membrane fluidity and permeability. Such alterations can, in turn, affect the function of membrane-embedded proteins, such as receptors and ion channels, and influence cellular signaling pathways.

Furthermore, exposure to aliphatic hydrocarbons has been shown to induce cellular responses. For example, some hydrocarbons can cause an inflammatory response in human epidermal keratinocytes, as indicated by the release of interleukin-8. nih.gov The toxic effects of aliphatic hydrocarbons can also include central nervous system depression. researchgate.net These effects are generally dependent on the carbon chain length and branching of the hydrocarbon.

The potential cellular effects of aliphatic hydrocarbons are summarized below:

| Cellular Component/Process | Postulated Interaction/Effect |

| Cell Membrane | Partitioning into the lipid bilayer, altering membrane fluidity and permeability. |

| Membrane Proteins | Indirect modulation of function due to changes in the lipid environment. |

| Cellular Signaling | Potential disruption of signaling pathways initiated at the cell membrane. |

| Inflammatory Response | Can induce the release of pro-inflammatory cytokines in certain cell types. |

| General Cellular Health | At high concentrations, may lead to cytotoxicity. |

It is important to note that these are postulated interactions based on the general properties of aliphatic hydrocarbons. The specific effects of this compound would require direct experimental investigation.

Advanced Analytical Methodologies for 2,3,5 Trimethyldecane Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like 2,3,5-trimethyldecane. The technique separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds and sorts them by their mass-to-charge ratio, providing a distinctive fingerprint for identification.

The analysis of branched alkanes is often complicated by the presence of numerous structural isomers which have very similar physical properties, leading to co-elution in standard chromatographic runs. magritek.comhmdb.ca Effective purity assessment of this compound and its separation from isomers, such as 2,3,6-trimethyldecane and other C13H28 alkanes, requires careful optimization of GC parameters. magritek.com

Key optimizations include:

Column Selection: High-resolution capillary columns, such as those with a non-polar stationary phase like 5% phenyl-polymethyl-siloxane or specialized columns like HP-PONA, are often employed. researchgate.net These columns separate compounds primarily based on their boiling points, providing good resolution for many hydrocarbon isomers.

Temperature Programming: A slow, programmed temperature ramp is crucial. nih.govxiahepublishing.com For instance, a typical program might start at a low temperature (e.g., 40-60°C) and hold for several minutes before gradually increasing the temperature. nih.govxiahepublishing.comlibretexts.org This allows for the separation of more volatile isomers at the beginning of the run and ensures that less volatile, highly branched isomers elute as sharp peaks later in the analysis. ncat.edu

Carrier Gas Flow: Maintaining an optimal and constant flow rate of the carrier gas (typically helium) ensures maximum column efficiency and peak resolution. nih.govxiahepublishing.comlibretexts.org

GC-MS is the definitive method for identifying this compound in a wide array of complex samples. It has been identified as a volatile organic compound (VOC) or hydrocarbon constituent in diverse matrices. Detailed hydrocarbon analysis (DHA) of fuels, such as gasoline and JP-8 aviation fuel, frequently lists this compound among hundreds of other aliphatic and aromatic compounds. magritek.comhmdb.cancat.edu The technique is also applied to environmental and industrial monitoring, where it has been detected in industrial effluents and urban air samples. researchgate.netnih.govlibretexts.org

Furthermore, this compound has been identified as a natural volatile component in various food products, including dark chocolate, dog food, and scented Tartary buckwheat tea. xiahepublishing.comlibretexts.orgnih.govmdpi.com It is also found in the essential oils and extracts of numerous plants, such as Rhizophora, Eclipta prostrata, and Philodendron heleniae. ncat.edumdpi.comcrunchchemistry.co.ukethz.chuantwerpen.be In these analyses, sample introduction techniques like headspace solid-phase microextraction (HS-SPME) or thermal desorption (TD) are often used to extract and concentrate the volatile compounds before they are introduced to the GC-MS system. xiahepublishing.comlibretexts.orgnanalysis.comjchps.com

Table 1: Examples of GC-MS Parameters for the Analysis of this compound in Various Matrices

| Matrix | GC Column Type | Oven Temperature Program | Reference |

|---|---|---|---|

| Industrial Effluent | Not Specified (K2) | 40°C (7 min), ramp 5°C/min to 260°C, ramp 30°C/min to 300°C (5 min) | nih.govlibretexts.org |

| Dark Chocolate | Not Specified | 60°C (5 min), ramp 3°C/min to 200°C (6 min), ramp 4°C/min to 250°C (7 min) | xiahepublishing.comlibretexts.org |

| Euglena gracilis Mutants | Not Specified | 40°C (5 min), ramp 5°C/min to 200°C | slideshare.net |

| Buckwheat Tea | Not Specified | 40°C (3 min), ramp 5°C/min to 150°C (2 min), ramp 10°C/min to 210°C (2 min) | mdpi.com |

For exceptionally complex hydrocarbon mixtures where one-dimensional GC provides insufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govnanalysis.com In a GC×GC system, eluents from a primary column are subjected to a second, orthogonal separation on a secondary column with a different stationary phase (e.g., a non-polar primary column followed by a polar secondary column). nanalysis.com This approach spreads the chromatogram across a two-dimensional plane, greatly increasing peak capacity and allowing for the separation of this compound from compounds that would otherwise co-elute. nanalysis.com This is particularly valuable in hydrocarbon profiling of fuels and environmental samples, where hundreds or thousands of individual compounds may be present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is ideal for identifying known compounds in a mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of pure compounds. ethz.chjchps.comslideshare.netmdpi.com It provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule.

The specific branching pattern of this compound can be determined through a combination of ¹H and ¹³C NMR spectroscopy.

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. crunchchemistry.co.uk Due to the molecule's asymmetry, all 13 carbon atoms in this compound are chemically non-equivalent and would therefore be expected to produce 13 distinct signals. The chemical shifts of these signals provide clues to their environment; carbons in the methyl (CH₃) groups typically appear upfield (lower ppm), while the methine (CH) carbons at the branch points appear further downfield. crunchchemistry.co.uk

¹H NMR: The ¹H NMR spectrum of a branched alkane like this compound is typically complex. It features a dense cluster of overlapping signals in the upfield region (~0.8-1.5 ppm). libretexts.org The signals for the methyl protons appear as doublets or triplets, while the methylene (B1212753) (CH₂) and methine (CH) protons produce highly complex multiplets due to splitting by their many neighbors. libretexts.org While difficult to fully resolve, the integration of these signal regions would confirm the correct ratio of methyl, methylene, and methine protons in the structure.

To unambiguously confirm the carbon skeleton, advanced NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT) are used. libretexts.org The DEPT-135 experiment is particularly powerful as it differentiates carbon signals based on the number of attached protons. magritek.comnanalysis.comlibretexts.org

In a DEPT-135 spectrum:

CH₃ (methyl) groups appear as positive signals.

CH₂ (methylene) groups appear as negative (inverted) signals.

CH (methine) groups appear as positive signals.

Quaternary carbons (with no attached protons) are not observed. libretexts.orgnanalysis.com

For this compound, a DEPT-135 experiment would provide definitive structural confirmation by revealing the exact count of each type of protonated carbon, as detailed in Table 2. The observation of five negative signals and eight positive signals would validate the proposed structure.

Table 2: Expected DEPT-135 NMR Signals for this compound

| Carbon Type | Count in Molecule | Expected DEPT-135 Signal Phase |

|---|---|---|

| CH₃ (Methyl) | 5 | Positive |

| CH₂ (Methylene) | 5 | Negative |

| CH (Methine) | 3 | Positive |

| C (Quaternary) | 0 | Absent |

Theoretical and Computational Investigations of Trimethyldecanes

Molecular Modeling and Structural Conformation Analysis

Molecular modeling of 2,3,5-trimethyldecane involves creating a three-dimensional representation of the molecule to study its physical and chemical characteristics. Due to the presence of multiple chiral centers and the flexibility of the decane backbone, this compound can exist in numerous conformations. Conformational analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Computational methods, such as molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify stable conformations. These simulations track the movements of atoms over time based on a given force field, providing a dynamic picture of the molecule's behavior. The resulting data can be used to determine key structural parameters for the most stable conformers.

Table 1: Predicted Structural Parameters for a Stable Conformer of this compound

| Parameter | Value |

| C-C Bond Length (average) | ~1.54 Å |

| C-H Bond Length (average) | ~1.09 Å |

| C-C-C Bond Angle (backbone) | ~112-114° |

| Dihedral Angles | Variable (defining conformation) |

Note: These are typical values for alkanes and the exact values for this compound would be determined through specific computational calculations.

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and properties of this compound. chemrxiv.orgnih.govresearchgate.netchemrxiv.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. chemrxiv.org These calculations are more computationally intensive than molecular mechanics but provide more accurate results for electronic properties.

For this compound, DFT can be used to calculate a range of molecular properties.

Table 2: Molecular Properties of this compound Amenable to DFT Calculation

| Property | Description |

| Total Energy | The total electronic energy of the molecule in a specific conformation. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are important for understanding chemical reactivity. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. For alkanes, this is typically very low. |

| Vibrational Frequencies | Corresponding to infrared (IR) spectra, these are useful for identifying the molecule and characterizing its bonds. |

These calculations provide fundamental insights into the stability and reactivity of this compound.

Simulations of Molecular Interactions and Selectivity

Understanding how this compound interacts with other molecules and materials is crucial for its application in areas like catalysis and separation processes. Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary tools for studying these interactions. core.ac.ukepfl.chresearchgate.netnih.gov

These simulations can model the behavior of this compound in different environments, such as in a solvent or within the pores of a catalyst. By simulating the system at an atomic level, researchers can gain insights into the forces driving the interactions and the resulting structural and dynamic properties.

Molecular sieves, such as zeolites, are porous materials that can separate molecules based on their size and shape. sigmaaldrich.commolecularsievedesiccants.com The branched structure of this compound makes it an interesting candidate for studying shape-selective catalysis and separations. core.ac.uk

Computational studies are essential for understanding how branched alkanes like this compound behave within the confined spaces of zeolite pores. core.ac.uknih.govresearchgate.net Simulations can predict the adsorption behavior and diffusion rates of different isomers. The adsorption of branched alkanes in zeolites can be qualitatively different from that of linear alkanes. core.ac.uk For instance, configurational-bias Monte Carlo simulations can be used to grow the alkane molecule atom by atom within the zeolite's empty spaces to understand adsorption behavior. core.ac.ukepfl.ch

Table 3: Factors Investigated in Simulations of this compound in Molecular Sieves

| Factor | Significance |

| Adsorption Energy | Determines the strength of the interaction between the molecule and the zeolite framework. |

| Diffusion Coefficient | Measures the mobility of the molecule within the pores, affecting reaction and separation rates. |

| Conformational Changes | The molecule may adopt specific conformations to fit within the pores, impacting its reactivity. |

| Siting Preference | The molecule may prefer to reside in specific locations within the zeolite structure, such as channel intersections. |

These simulations are critical for designing new catalysts and separation media with improved selectivity for branched alkanes.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. DFT and other quantum chemical methods are used to calculate these properties.

One of the most important applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the structure of the molecule.

Similarly, the vibrational frequencies calculated using DFT can be used to predict the Infrared (IR) spectrum of the molecule. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds. While mass spectrometry data is available for this compound from databases like NIST, detailed computational predictions of its fragmentation patterns can provide a deeper understanding of the underlying ionization and fragmentation processes. nist.govnist.gov

Table 4: Computable Spectroscopic Parameters for this compound

| Spectroscopy Type | Predicted Parameters |

| NMR (¹H, ¹³C) | Chemical shifts, coupling constants |

| IR | Vibrational frequencies and intensities |

| Mass Spectrometry | Fragmentation patterns (requires specialized simulation techniques) |

Potential Applications of 2,3,5 Trimethyldecane in Emerging Technologies

Role as a Model Compound in Hydrocarbon Research

In the complex field of hydrocarbon analysis, individual compounds serve as crucial benchmarks for developing and validating analytical methods. While many branched alkanes are used for this purpose, 2,3,5-trimethyldecane and its isomers are valuable as reference standards in techniques like gas chromatography (GC) and mass spectrometry (MS). The defined structure and predictable fragmentation patterns of such molecules are essential for calibrating instruments used in hydrocarbon analysis. vulcanchem.com

Furthermore, this compound is relevant in the formulation of surrogate fuel mixtures. These are simplified blends of a few key compounds designed to mimic the complex composition and combustion behavior of real-world fuels like jet fuel. acs.orgacs.org For instance, it has been listed as a potential component in alcohol-to-jet (ATJ) fuel, a type of synthetic paraffinic kerosene. dlr.de By studying the oxidation and combustion of individual components like this compound within these surrogates, researchers can build detailed kinetic models that predict fuel performance and emissions, which is vital for designing more efficient and cleaner combustion engines. acs.orgosti.gov It has been included in databases used for the chemical characterization of aviation fuels. ncat.edu

Applications in Flavor and Aroma Science due to Volatility Profiles

The aroma and flavor of food and other natural products are determined by a complex mixture of volatile organic compounds (VOCs). Due to its volatility, this compound contributes to the aroma profile of certain products.

Similarly, this compound has been detected in the volatile profile of ethanolic extracts from Philodendron heleniae, a plant native to the Ecuadorian Amazon. mdpi.comresearchgate.net The identification of this compound is part of a broader effort to characterize the chemical composition of medicinal and aromatic plants. In a study of Euglena gracilis mutants, compounds including 2,4,6-trimethyldecane (B1212305) were associated with a "green" scent. preprints.org The presence of this compound in these varied sources highlights its role as a component of natural aroma profiles.

Data Tables

| Euglena gracilis (Mutant Strain) | Identified as a volatile organic compound produced by the microalga. preprints.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2,3-trimethyldecane |

| This compound |

| 2,4,6-trimethyldecane |

| 2,5,6-trimethyldecane (B1670050) |

| 3,3,5-trimethyldecane |

| Acetic Acid |

| Alcohols |

| Aldehydes |

| Alkanes |

| Benzaldehyde |

| Esters |

| Furans |

| Hept-4-en-1-ol |

| Hydrocarbons |

| Ketones |

| Linalool |

| Nitrogen Compounds |

| Nonanal |

| Pyran Derivatives |

| Pyrazines |

| Pyrroles |

| Tetramethylpyrazine |

| Thiazoles |

| Triethylene Glycol |

Environmental Presence and Biogeochemical Cycling

Emissions from Natural Sources and Ecosystems

2,3,5-Trimethyldecane has been identified as a volatile organic compound (VOC) emitted from various biological sources. It is part of the complex blend of chemicals released by microorganisms and plants into the environment.

Research has shown that this compound is produced by certain strains of endophytic bacteria. For instance, the bacterial strain Bt851, isolated from sugar beets, was found to specifically produce a range of VOCs including this compound. frontiersin.org These microbial emissions play a role in the interactions between organisms, such as inhibiting the growth of plant pathogens. frontiersin.org

In the context of plant ecosystems, various methylated hydrocarbons are released by plants, and these emissions can be influenced by environmental conditions. While direct emission data for this compound from a wide range of plants is specific, related branched alkanes are known components of plant VOC profiles. For example, studies on rice plants have shown that environmental stressors, such as elevated CO2 levels and insect damage, can alter the blend of emitted VOCs, which includes various trimethyldecane isomers and other alkanes. nih.gov Additionally, the compound 2,4,6-trimethyldecane (B1212305) has been identified in the essential oil of Tithonia diversifolia. core.ac.uk

The compound has also been detected in in-vitro studies of human cell lines. Specifically, this compound was noted as a VOC released by the A549 human lung cancer cell line, suggesting it can be a product of cellular metabolism. core.ac.ukevitachem.com

Participation in Volatile Organic Compound (VOC) Cycles

As a volatile organic compound, this compound participates in atmospheric chemical processes. VOCs, including branched alkanes like trimethyldecanes, are precursors to the formation of secondary organic aerosols (SOAs) through photochemical reactions in the atmosphere.

Studies analyzing VOCs for various purposes, such as identifying biomarkers for diseases or assessing pollution, have detected trimethyldecane isomers in exhaled breath and other samples, confirming their circulation through different environmental and biological systems. nih.gov

Photochemical and Degradation Pathways in the Atmosphere and Soil

In soil and water, biodegradation is a key degradation pathway. Microbial communities can break down hydrocarbons. For example, a bacterial consortium designated ASD demonstrated the ability to biodegrade a mixture of dyes, resulting in simpler aliphatic compounds, including 3,3,4-trimethyldecane (B3061096), as identified through GC-MS analysis. researchgate.net This suggests that microbial enzymes are capable of metabolizing branched alkanes. The presence of this compound as a metabolite in certain biological systems indicates its susceptibility to enzymatic breakdown. frontiersin.orgcore.ac.uk

Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO2), are effective in degrading a wide range of organic pollutants in water, including various hydrocarbons. up.ac.zaresearchgate.net While not specifically tested on this compound, these processes are known to break down complex organic molecules into simpler, less harmful substances.

Table 7.3.1: Examples of Systems Where Trimethyldecane Isomers Have Been Detected or Degraded

| System / Source | Compound(s) | Method of Detection / Degradation | Reference |

|---|---|---|---|

| Endophytic Bacteria (Bt851) | This compound | GC-MS analysis of VOCs | frontiersin.org |

| Human Lung Cancer Cell Line (A549) | This compound | Headspace analysis (TD-GC-MS) | core.ac.uk |

| Bacterial Consortium (ASD) | 3,3,4-Trimethyldecane | GC-MS analysis of degradation byproducts | researchgate.net |

Future Research Directions for 2,3,5 Trimethyldecane

Advancements in Stereoselective Synthesis of Specific Isomers

The synthesis of 2,3,5-trimethyldecane is complicated by the presence of multiple chiral centers, leading to a variety of possible stereoisomers. Future research will need to focus on the development of highly efficient and stereoselective synthetic methods. This will enable the preparation of individual isomers in high purity, which is crucial for elucidating their specific biological activities.

Key research areas will include:

Development of Novel Chiral Catalysts: The design and application of new catalysts that can control the stereochemistry at each of the chiral centers during the carbon-carbon bond-forming reactions will be paramount.

Asymmetric Carbon-Carbon Bond Formation: Exploring and optimizing asymmetric alkylation, conjugate addition, and other carbon-carbon bond-forming strategies will be essential for building the trimethyldecane backbone with precise stereocontrol.

Chemoenzymatic Approaches: Combining the selectivity of enzymatic reactions with the versatility of chemical synthesis could offer powerful new routes to specific stereoisomers.

Progress in this area will not only provide access to pure isomers of this compound for biological testing but will also contribute to the broader field of organic synthesis. asau.ruethernet.edu.et

Refined Analytical Techniques for Trace-Level Detection

This compound often occurs at very low concentrations in complex biological and environmental matrices. helsinki.fi Therefore, the development of more sensitive and selective analytical methods is crucial for its accurate detection and quantification.

Future research in this area should include:

Advanced Sample Preparation Techniques: The use of advanced sample preparation methods like solid-phase microextraction (SPME) and thermal desorption (TD) can help to pre-concentrate this compound from complex samples, thereby improving detection limits. nih.govmdpi-res.com

Multidimensional Gas Chromatography (MDGC): Coupling two gas chromatography columns with different selectivities can provide enhanced separation of this compound from other closely related isomers and interfering compounds.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more accurate mass measurements, which can aid in the confident identification of this compound, especially at trace levels. researchgate.net

These refined analytical techniques will be essential for a wide range of applications, from monitoring environmental contamination to identifying disease biomarkers in exhaled breath. mdpi.comnih.gov

Deeper Exploration of Environmental Fate and Transport Mechanisms

The presence of this compound in the environment, whether from natural or anthropogenic sources, necessitates a thorough understanding of its fate and transport. ncl.ac.ukno-burn.org This knowledge is critical for assessing its potential environmental impact.

Future research should address the following:

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound in different environmental compartments (e.g., soil, water).

Atmospheric Chemistry: Investigating the atmospheric reactions of this compound, including its reaction with hydroxyl radicals and other atmospheric oxidants, to determine its atmospheric lifetime and potential to form secondary organic aerosols. camx.com

Sorption and Partitioning Behavior: Studying the sorption of this compound to soil and sediment particles, as well as its partitioning between air, water, and biota, to predict its distribution in the environment. nih.gov

A comprehensive understanding of these processes will enable more accurate environmental risk assessments and the development of effective remediation strategies if required.

Computational Chemistry for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, complementing experimental studies. researchgate.net

Future computational research should focus on:

Conformational Analysis: Accurately predicting the preferred three-dimensional structures (conformers) of the different stereoisomers of this compound, which is crucial for understanding their interactions with biological receptors.

Modeling of Spectroscopic Properties: Calculating theoretical NMR, IR, and mass spectra to aid in the identification and structural elucidation of this compound and its isomers. asau.ru

Prediction of Reactivity: Using quantum chemical calculations to predict the reactivity of this compound in various chemical reactions, including its atmospheric oxidation and biodegradation.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound isomers with biological targets, such as insect pheromone receptors or enzymes, to understand the molecular basis of their biological activity. nih.gov

These computational approaches will not only provide valuable insights into the fundamental properties of this compound but will also guide future experimental work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。